![molecular formula C18H18N2O B2818644 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile CAS No. 938903-87-8](/img/structure/B2818644.png)
2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. The compound consists of a benzonitrile group attached to a phenyl ring, which is further connected to a morpholine ring via a methylene bridge.
准备方法
The synthesis of 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile typically involves the reaction of 4-(morpholin-4-ylmethyl)benzaldehyde with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or column chromatography .
化学反应分析
2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups like amines or hydroxyl groups under appropriate conditions.
科学研究应用
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research has indicated that it may possess anti-inflammatory and anti-cancer properties, which are being explored for therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain pathways . Additionally, it may interact with cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer activity .
相似化合物的比较
2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile can be compared with other similar compounds, such as:
4-(Morpholin-4-ylmethyl)benzonitrile: This compound lacks the additional phenyl ring, making it less complex and potentially less active in certain biological assays.
2-(Morpholin-4-ylmethyl)phenylmethanol: This compound has a hydroxyl group instead of a nitrile group, which can significantly alter its chemical reactivity and biological activity.
2-(Morpholin-4-ylmethyl)phenylamine: The presence of an amine group instead of a nitrile group can lead to different pharmacological properties and applications.
属性
IUPAC Name |
2-[4-(morpholin-4-ylmethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCZJHLJHUGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
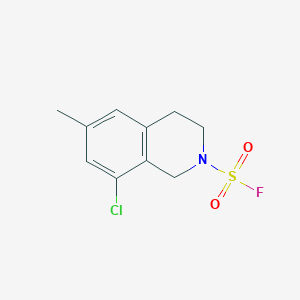
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2818563.png)
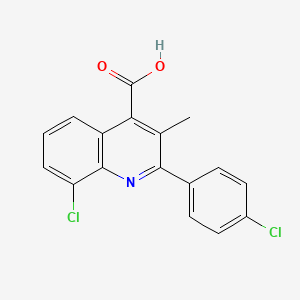
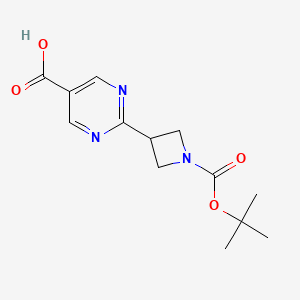
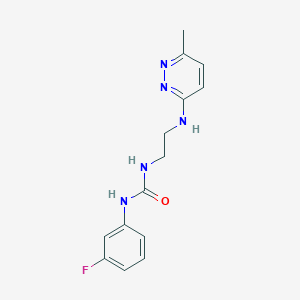
![5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2818568.png)
![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2818569.png)
![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2818575.png)
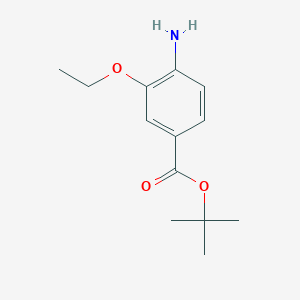
![methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2818580.png)
![[(1-Ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B2818581.png)
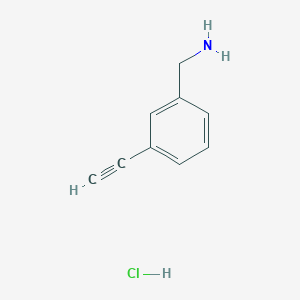
![N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2818583.png)
